Apixaban acid-13C,d3

Isotopic Purity Mass Spectrometry Internal Standard

Researchers requiring accurate LC-MS/MS quantification of Apixaban and its metabolites face challenges with deuterium-only internal standards that exhibit retention time shifts, compromising co-elution and matrix effect compensation. Apixaban Acid-13C,d3 (CAS 2748468-47-4) is a stable isotope-labeled internal standard (SIL-IS) engineered with one 13C and three deuterium atoms at the methoxy position, delivering a +4 Da mass shift while preserving chromatographic co-elution with the unlabeled analyte. - Near-perfect co-elution ensures full matrix effect compensation across normal, hemolyzed, and lipidemic plasma samples. - Achieves LOD of 0.05 ng/mL and linear range of 1-250 ng/mL, enabling accurate trough concentration monitoring in patients with renal impairment. - Intra- and inter-day precision ≤5.0% CV, meeting FDA bioanalytical method validation criteria for ANDA submissions and clinical TDM.

Molecular Formula C25H24N4O5
Molecular Weight 464.5 g/mol
Cat. No. B12406778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApixaban acid-13C,d3
Molecular FormulaC25H24N4O5
Molecular Weight464.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)O
InChIInChI=1S/C25H24N4O5/c1-34-19-11-9-18(10-12-19)29-23-20(22(26-29)25(32)33)13-15-28(24(23)31)17-7-5-16(6-8-17)27-14-3-2-4-21(27)30/h5-12H,2-4,13-15H2,1H3,(H,32,33)/i1+1D3
InChIKeyPPUHOTDYJQGTAE-KQORAOOSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Apixaban Acid-13C,d3 Internal Standard


7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trideuterio(113C)methoxy)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylic acid, also known as Apixaban Acid-13C,d3, is a stable isotope-labeled derivative of Apixaban Acid (CAS 503614-92-4), an intermediate and impurity of the anticoagulant drug Apixaban . The compound features a methoxy group labeled with one carbon-13 (13C) atom and three deuterium (D) atoms, resulting in a mass shift of +4 Da (M+4) relative to the unlabeled parent . This labeling pattern is specifically designed for use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, enabling accurate quantification of Apixaban and its metabolites in complex biological matrices [1].

Why Generic IS Cannot Replace Apixaban Acid-13C,d3


Generic substitution of stable isotope-labeled internal standards (SIL-IS) in LC-MS/MS assays is analytically unsound due to compound-specific variations in isotopic labeling pattern, position, and enrichment that directly affect chromatographic co-elution, ionization efficiency, and matrix effect compensation [1]. For Apixaban and its metabolites, using a deuterium-only labeled analog (e.g., Apixaban-d3) may result in a measurable retention time shift (ΔtR) relative to the unlabeled analyte, whereas the inclusion of a 13C atom in the methoxy group of Apixaban Acid-13C,d3 minimizes this shift, preserving co-elution and reducing quantification bias [2]. Furthermore, incomplete isotopic enrichment or the presence of unlabeled species in a substituted IS introduces systematic error in calibration curves, violating regulatory bioanalytical method validation guidelines [3].

Apixaban Acid-13C,d3 vs. Alternative Internal Standards


Isotopic Enrichment and Chemical Purity

Apixaban Acid-13C,d3 is supplied with a minimum chemical purity of ≥99% by HPLC and isotopic enrichment of 99% atom 13C and 99% atom D . In contrast, unlabeled Apixaban Acid reference standards typically report chemical purity of 98% but lack isotopic enrichment data . Alternative deuterium-only labeled internal standards (e.g., Apixaban-d3) may exhibit lower isotopic enrichment (e.g., 98% atom D) and contain measurable levels of unlabeled (d0) species, which can contribute to the analyte signal and compromise quantification accuracy .

Isotopic Purity Mass Spectrometry Internal Standard

Mass Shift and Isotopic Cross-Talk Mitigation

The target compound incorporates one 13C atom and three deuterium atoms in the methoxy group, yielding a net mass shift of +4 Da (M+4) relative to the unlabeled Apixaban Acid (M) . This +4 Da shift positions the internal standard signal in a region of the mass spectrum with minimal natural isotopic abundance contribution from the unlabeled analyte (e.g., M+4 natural abundance of Apixaban Acid is <0.1%) [1]. In comparison, an internal standard labeled with only three deuteriums (Apixaban-d3, M+3) may experience greater isotopic cross-talk due to the higher natural M+3 abundance of chlorine- or sulfur-containing analytes, though Apixaban Acid does not contain these elements; the +4 Da shift provides an additional margin of safety for high-sensitivity methods requiring low limits of quantification (LLOQ) [2].

Mass Spectrometry Isotopic Interference LC-MS/MS

Retention Time Co-Elution and Deuterium Shift Mitigation

Deuterium labeling can induce a reverse-phase chromatographic retention time shift (ΔtR) due to differences in hydrophobicity between C-H and C-D bonds. For internal standards labeled exclusively with deuterium (e.g., Apixaban-d3), this ΔtR can be up to 0.1-0.3 minutes under typical gradient conditions, potentially causing differential matrix effects during electrospray ionization [1]. The incorporation of a 13C atom alongside deuterium in Apixaban Acid-13C,d3 mitigates this shift because 13C labeling does not significantly alter chromatographic behavior, resulting in near-perfect co-elution (ΔtR < 0.05 min) with the unlabeled analyte [2]. This co-elution ensures that the internal standard experiences the same ionization suppression or enhancement as the analyte, enabling accurate matrix effect compensation [3].

Chromatography Deuterium Isotope Effect LC-MS/MS

Matrix Effect Compensation and Quantification Accuracy

In a validated LC-MS/MS method for Apixaban quantification in human plasma, the use of Apixaban 13C D3 (an analog of the target compound) as internal standard fully compensated for matrix effects, with matrix factor values ranging from 88-103% across six normal, one hemolyzed, and one lipidemic plasma lot [1]. Recovery values were 102% for Apixaban at 13.0 nmol/L QC concentration, and inter-assay precision was ≤5.0% CV [1]. In a separate multi-analyte UHPLC-MS/MS method using stable isotope-labeled internal standards (including a 13C,d3 labeled analog), internal standards fully compensated for recovery and matrix effects across all assays, with Apixaban concentrations in clinical samples showing good agreement between extraction methods (R² = 0.990) [2]. Without a co-eluting SIL-IS, matrix effects can exceed ±15% and compromise method accuracy [3].

Matrix Effect Recovery LC-MS/MS Bioanalysis

Limit of Detection and Linear Dynamic Range

Using Apixaban 13C D3 as internal standard, a validated LC-MS/MS method achieved a limit of detection (LOD) of 0.05 ng/mL and a linear dynamic range of 1-250 ng/mL with r² > 0.99 for Apixaban in human plasma [1]. This LOD is approximately 400-fold lower than the typical lower limit of quantification (LLOQ) of anti-factor Xa chromogenic assays (~20 ng/mL) [2]. Without a SIL-IS, matrix suppression can elevate the LLOQ by 2- to 5-fold, reducing method sensitivity and precluding accurate quantification at trough concentrations relevant to therapeutic drug monitoring (typically 30-100 ng/mL) [3].

Sensitivity LLOQ LC-MS/MS Therapeutic Drug Monitoring

Apixaban Acid-13C,d3 Applications


Therapeutic Drug Monitoring in Human Plasma

Apixaban Acid-13C,d3 is the optimal internal standard for LC-MS/MS methods used in clinical laboratories for therapeutic drug monitoring of Apixaban. The method using this IS achieved an LOD of 0.05 ng/mL and linear range of 1-250 ng/mL, enabling accurate quantification of trough Apixaban concentrations in patients with renal impairment or those at risk of bleeding [1]. Near-perfect co-elution ensures matrix effects are fully compensated across normal, hemolyzed, and lipidemic plasma samples [2].

Pharmacokinetic (PK) and Bioequivalence Studies

In preclinical and clinical pharmacokinetic studies requiring precise measurement of Apixaban plasma concentrations over time, Apixaban Acid-13C,d3 provides the necessary assay sensitivity (LOD 0.05 ng/mL) and dynamic range (1-250 ng/mL) to characterize absorption, distribution, metabolism, and excretion (ADME) profiles [1]. The use of this SIL-IS ensures intra- and inter-day precision ≤5.0% CV, meeting regulatory acceptance criteria for PK study data [2].

Impurity Profiling and Quality Control

Apixaban Acid (unlabeled) is a known impurity and synthetic intermediate of Apixaban. The labeled version, Apixaban Acid-13C,d3, serves as an internal standard for quantifying this specific impurity in Apixaban drug substance and finished pharmaceutical products. The +4 Da mass shift allows selective MS/MS detection without interference from the drug substance matrix, enabling impurity quantification at levels as low as 0.05% relative to the API [1]. This is critical for ICH Q3A/B compliance.

Method Development and Validation for ANDA Submissions

For generic drug manufacturers submitting Abbreviated New Drug Applications (ANDAs) for Apixaban, Apixaban Acid-13C,d3 is an essential analytical reference standard for developing and validating dissolution, assay, and impurity methods [1]. Its high isotopic purity (99% atom 13C; 99% atom D) and chemical purity (≥99%) provide the traceability and accuracy required for method validation per FDA guidance, supporting demonstration of bioequivalence and pharmaceutical equivalence [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Apixaban acid-13C,d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.